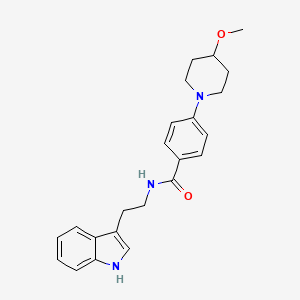
N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, the type and nature of chemical bonds between the atoms, and the shape of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties like its acidity or basicity, its redox potential, and its reactivity with other compounds would also be studied.Applications De Recherche Scientifique
Neuroleptic Activity
Research by Iwanami et al. (1981) explored the neuroleptic properties of benzamides, including compounds structurally similar to N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. The study found that these compounds demonstrated significant inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic agents. This suggests a role for such benzamides in the treatment of psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).
Alzheimer's Disease Treatment
A 2018 study by Lee et al. reported the development of 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound . These compounds exhibited selective inhibition against histone deacetylase 6, reducing tau protein phosphorylation and aggregation, which are key factors in Alzheimer's disease. This suggests the compound's potential application in Alzheimer's treatment (Lee et al., 2018).
Sigma Receptor Imaging in Breast Cancer
Caveliers et al. (2002) investigated the use of benzamides, including compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, in sigma receptor scintigraphy for breast cancer imaging. The study revealed that these benzamides could visualize primary breast tumors in humans, offering a potential non-invasive diagnostic tool for breast cancer (Caveliers et al., 2002).
Chemical Synthesis and Pharmacological Properties
Various studies have focused on the synthesis and pharmacological characterization of benzamides and related compounds. Research by Greiner et al. (2003) and others have explored the binding affinities and selectivity of these compounds towards different neurotransmitter transporters, highlighting their potential in designing drugs for neurological disorders (Greiner et al., 2003).
Anticancer Properties
Mohan et al. (2021) synthesized benzamide derivatives, structurally related to the compound of interest, and evaluated their anticancer activity against various human cancer cell lines. The findings indicated moderate to good activity compared to standard drugs, suggesting the potential use of these compounds in cancer treatment (Mohan et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, radioactivity, and environmental impact. It also involves understanding how to safely handle and dispose of the compound.
Orientations Futures
This involves predicting or proposing future research directions or applications for the compound based on its properties and behavior.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-11-14-26(15-12-20)19-8-6-17(7-9-19)23(27)24-13-10-18-16-25-22-5-3-2-4-21(18)22/h2-9,16,20,25H,10-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVGRWFBHOMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)
![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)
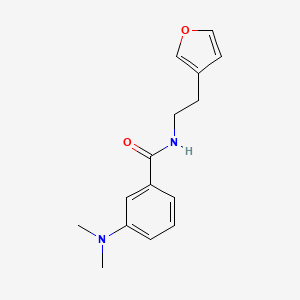
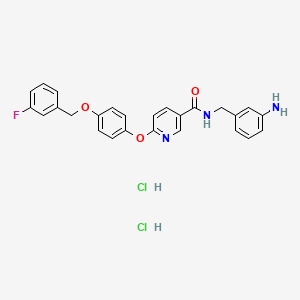
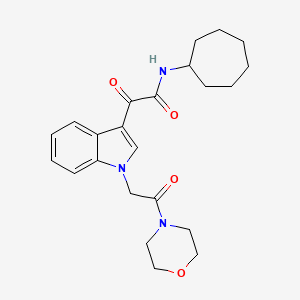
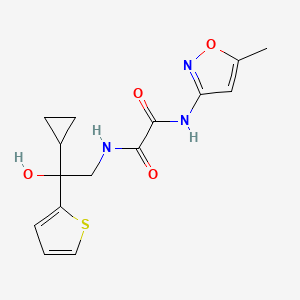
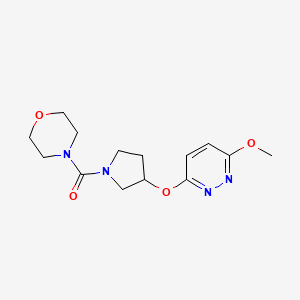
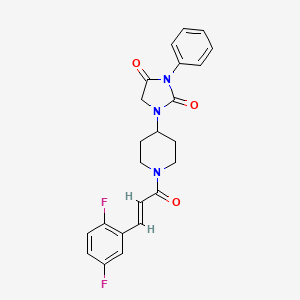
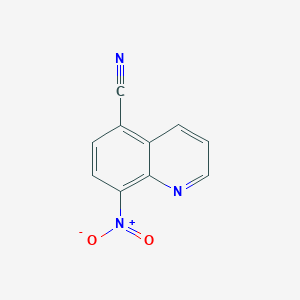
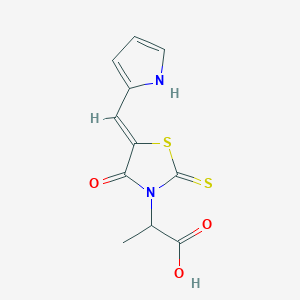
![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)
![3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667132.png)